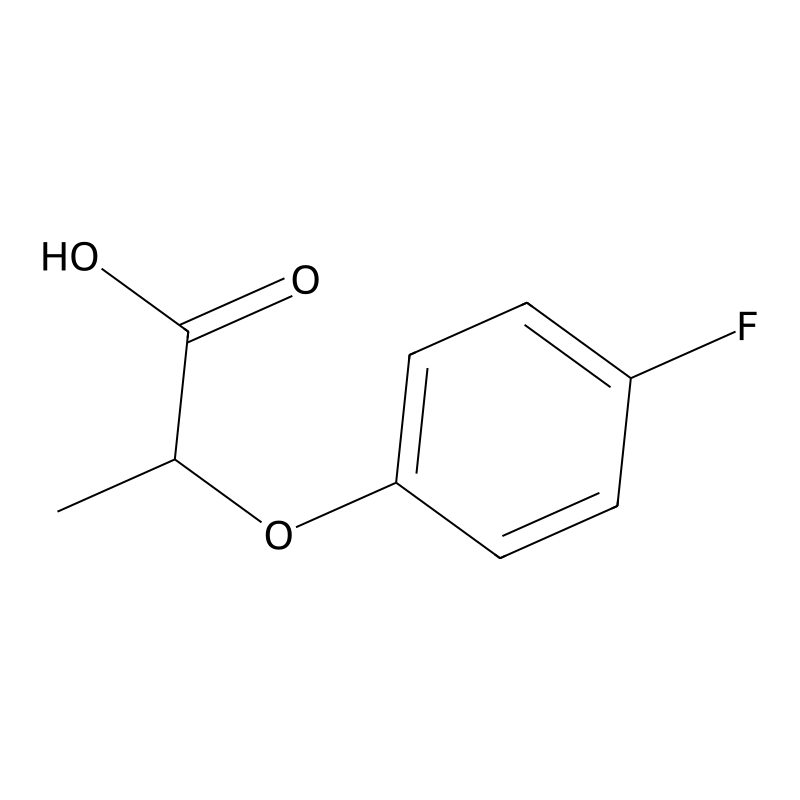2-(4-Fluorophenoxy)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Fluorophenoxy)propanoic acid, with the chemical formula CHFO and CAS number 2967-70-6, is an organic compound characterized by the attachment of a 4-fluorophenoxy group to the second carbon of the propanoic acid chain. This compound is notable for its structural features, which include a fluorine atom that can significantly influence its chemical reactivity and biological activity. It is primarily used as an intermediate in the synthesis of more complex organic molecules and has applications in various fields, including agrochemicals and medicinal chemistry .
There is no extensive scientific research available on the mechanism of action of 2-(4-Fluorophenoxy)propanoic acid.
As with any new compound, it is advisable to handle 2-(4-Fluorophenoxy)propanoic acid with appropriate laboratory precautions. Specific safety data for this compound is not extensively documented in scientific literature.
General Safety Practices
- Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling unknown compounds.
- Work in a well-ventilated fume hood.
- Consult with a safety professional for specific handling procedures.
- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction: The carboxylic acid group can be reduced to an alcohol.
- Substitution: The fluorine atom in the phenoxy group may be substituted with other functional groups under appropriate conditions.
The primary biological activity of 2-(4-Fluorophenoxy)propanoic acid involves its role as an inhibitor of acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. By inhibiting ACCase, this compound disrupts fatty acid synthesis, leading to impaired cell growth and function in target organisms. This mechanism is similar to other aryloxyphenoxypropionate herbicides, making it relevant in studies of enzyme inhibition and receptor binding .
The synthesis of 2-(4-Fluorophenoxy)propanoic acid typically involves the reaction of 4-fluorophenol with propanoic acid derivatives. A common method includes:
- Esterification: Reacting 4-fluorophenol with propanoic acid using acid catalysts.
- Hydrolysis: Following esterification, hydrolysis is performed to yield the desired product.
Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and yield .
2-(4-Fluorophenoxy)propanoic acid has diverse applications across various fields:
- Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
- Biology: Used in studies related to enzyme inhibition and receptor binding.
- Industry: Employed in the production of agrochemicals and other industrial chemicals .
Research on 2-(4-Fluorophenoxy)propanoic acid has focused on its interactions with biomolecules, particularly regarding its binding affinity influenced by the presence of the fluorine atom. These studies aim to elucidate specific molecular pathways affected by this compound, contributing to its potential therapeutic applications.
Several compounds share structural similarities with 2-(4-Fluorophenoxy)propanoic acid. Here are a few notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2-(4-Chlorophenoxy)propanoic acid | Contains a chlorine atom instead of fluorine | Chlorine's electronic effects differ from fluorine |
| 2-(4-Bromophenoxy)propanoic acid | Contains a bromine atom | Bromine's larger size may affect reactivity |
| 2-(4-Methylphenoxy)propanoic acid | Contains a methyl group | Methyl group alters sterics without halogen effects |
| 2-(3-Fluorophenoxy)propanoic acid | Fluorine at the meta position | Different positioning affects biological activity |
| 2-(3,4-Difluorophenoxy)propanoic acid | Two fluorine atoms at different positions | Increased electronegativity may enhance reactivity |
The presence of the fluorine atom in 2-(4-Fluorophenoxy)propanoic acid enhances its stability and alters interactions with biological targets, distinguishing it from these similar compounds .
XLogP3
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








